DMP-695 free base

CRF1 receptor binding triazolopyridine pharmacology radioligand displacement

DMP-695 free base (CAS 197799-44-3) is a synthetic, non-peptidergic small molecule belonging to the triazolopyridine chemical class, developed as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. It was originally disclosed by Bristol-Myers Squibb as an orally active, second-generation CRF1 antagonist.

Molecular Formula C19H24ClN5O2
Molecular Weight 389.9 g/mol
CAS No. 197799-44-3
Cat. No. B12781099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMP-695 free base
CAS197799-44-3
Molecular FormulaC19H24ClN5O2
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)NC2=NC(=CC3=C2N=NN3C(COC)COC)C)C
InChIInChI=1S/C19H24ClN5O2/c1-11-6-12(2)17(15(20)7-11)22-19-18-16(8-13(3)21-19)25(24-23-18)14(9-26-4)10-27-5/h6-8,14H,9-10H2,1-5H3,(H,21,22)
InChIKeyZQDGDIAWYBGDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMP-695 Free Base: A Triazolopyridine CRF1 Receptor Antagonist for Stress-Related Disorder Research


DMP-695 free base (CAS 197799-44-3) is a synthetic, non-peptidergic small molecule belonging to the triazolopyridine chemical class, developed as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor [1]. It was originally disclosed by Bristol-Myers Squibb as an orally active, second-generation CRF1 antagonist [2]. DMP-695 exhibits high affinity for both cloned human CRF1 (Ki = 3.3 nM) and native rat CRF1 (Ki = 4.6 nM) receptors, with low affinity for the CRF2α receptor subtype and diverse other receptor classes [1]. Its pharmacological profile has been characterized primarily in rodent models of anxiety, stress-related behavior, and circadian rhythm disruption, where it has been directly compared to the prototypical CRF1 antagonist CP-154,526 and to other classes of anxiolytic agents including benzodiazepines, 5-HT1A agonists, and 5-HT2C antagonists [1].

Why CRF1 Antagonist Substitution Risks Irreproducible Results in DMP-695-Based Research


Although several chemically distinct CRF1 antagonists share nanomolar binding affinity for the CRF1 receptor, they are not functionally interchangeable due to divergent scaffold-dependent pharmacokinetics, brain penetration, and in vivo efficacy profiles in specific behavioral paradigms [1]. DMP-695 is a triazolopyridine, whereas the most commonly used comparator CP-154,526 is a pyrollopyrimidine, and other in-class agents such as antalarmin, R121919, and DMP-696 possess altogether different core structures [2]. Critically, DMP-695 demonstrates anxiolytic-like activity in at least one preclinical situational anxiety model in the rat that is reportedly irresponsive to CP-154,526, underscoring that receptor binding affinity alone does not predict functional outcome across structurally diverse CRF1 antagonists [1]. Generic substitution without confirming compound identity, receptor occupancy, and model-specific efficacy therefore risks experimental inconsistency and false-negative findings in preclinical neuroscience and drug discovery programs.

DMP-695 Free Base: Quantitative Differentiation Evidence Against Comparator CRF1 Antagonists


Receptor Binding Affinity: DMP-695 Presents Comparable CRF1 Affinity but a Chemically Distinct Triazolopyridine Scaffold Versus CP-154,526 and Antalarmin

DMP-695 binds to human CRF1 receptors with a Ki of 3.3 nM and to rat CRF1 receptors with a Ki of 4.6 nM, as determined by radioligand displacement assays [1]. In the same study, the prototypical CRF1 antagonist CP-154,526 was reported to have comparable high affinity for human CRF1 (Ki = 2.7 nM), while antalarmin exhibits a Ki of 1.4 nM [2]. DMP-695 demonstrates low affinity for the CRF2α receptor subtype, consistent with the selectivity profile of other non-peptidergic CRF1 antagonists, but distinguishes itself by its triazolopyridine core, which is structurally unrelated to the pyrollopyrimidine (CP-154,526), pyrrolopyrimidine (antalarmin), or pyrazolotriazine (DMP-696) scaffolds of its comparators [1][2].

CRF1 receptor binding triazolopyridine pharmacology radioligand displacement

Vogel Conflict Test: DMP-695 Demonstrates a Lower Minimally Effective Dose Than CP-154,526 for Punished Responding

In the Vogel punished drinking conflict test in rats, DMP-695 dose-dependently increased punished responses with a minimally effective dose (MED) of 40.0 mg/kg administered intraperitoneally, achieving 48% of the maximal possible effect (% MOE) at this dose [1]. By contrast, CP-154,526 required a MED of 80.0 mg/kg to significantly increase punished responding, producing 71% MOE at 80.0 mg/kg [1]. The benzodiazepine comparator chlordiazepoxide exhibited a lower MED of 10.0 mg/kg with 50% MOE [1]. In the social interaction (SI) test, DMP-695 achieved an MED of 40.0 mg/kg (15% MOE), whereas CP-154,526 was effective at a substantially lower MED of 2.5 mg/kg (23% MOE), highlighting paradigm-specific differences in the relative potency of these two CRF1 antagonists [1].

Vogel conflict test anxiolytic efficacy punished responding

Locus Coeruleus Electrophysiology: DMP-695 Provides Quantitative In Vivo Evidence of Central CRF1 Receptor Blockade on Noradrenergic Neurons

Intravenous administration of DMP-695 (0.125–2.0 mg/kg) dose-dependently abolished the excitatory effect of intracerebroventricularly administered CRF (0.05–4.0 μg) on the firing rate of noradrenergic neurons in the locus coeruleus of anesthetized rats [1]. At the highest dose tested (2.0 mg/kg i.v.), DMP-695 completely prevented CRF-induced burst firing transformation without itself modifying basal electrical activity of noradrenergic perikarya [1]. This electrophysiological characterization provides a direct, quantitative in vivo readout of central CRF1 receptor occupancy and functional antagonism at a defined neuronal population. While CP-154,526 has been studied in related electrophysiological paradigms, comparable dose-response data for CP-154,526 in the identical locus coeruleus preparation are not available in the same study, making this a unique mechanistic dataset specific to DMP-695 [1].

locus coeruleus electrophysiology noradrenergic neuron firing CRF1 central antagonism

Circadian Phase-Shift Inhibition: DMP-695 and CP-154,526 Exhibit Different Dose-Efficacy Relationships in Hamster Circadian Rhythm Model

In the hamster circadian activity rhythm model, both DMP-695 and CP-154,526 were evaluated for their ability to inhibit light-induced phase advances late in the subjective night [1]. DMP-695 inhibited light-induced phase advances by approximately 40% at a dose of 10 mg/kg delivered intraperitoneally, whereas CP-154,526 inhibited phase advances by approximately 60% at its maximally effective dose of 20 mg/kg i.p. [1]. The attenuation of phase shifts by CP-154,526 was specific to phase advances; light-induced phase delays were not affected by CP-154,526 at 20 mg/kg [1]. CP-154,526 was also tested for non-photic phase shifting and did not elicit phase shifts at any circadian time tested [1]. While DMP-695 was tested only for photic phase advance inhibition and not for phase delay or non-photic effects in this study, the data demonstrate that both CRF1 antagonists modulate the circadian pacemaker's response to light, but with different dose-efficacy profiles reflecting their distinct pharmacokinetic and pharmacodynamic properties [1].

circadian rhythm photic phase shift hamster locomotor activity

Monoamine Release Profile: DMP-695 and CP-154,526 Share a Distinctive Absence of Effect on Frontal Cortex Monoamine Levels Versus Benzodiazepine and Serotonergic Anxiolytics

In vivo microdialysis in the frontal cortex of freely moving rats demonstrated that CP-154,526 (40 mg/kg i.p.) did not modify dialysate levels of serotonin (5-HT), norepinephrine (NE), or dopamine (DA), a profile shared by DMP-695 [1]. In contrast, the benzodiazepine chlordiazepoxide (10 mg/kg i.p.) evoked a marked and sustained diminution of all three monoamines; the 5-HT1A agonist flesinoxan (10 mg/kg i.p.) markedly diminished 5-HT while simultaneously elevating NE and DA; and the 5-HT2C antagonist SB242,084 also altered monoamine levels relative to baseline [1]. This absence of intrinsic influence on corticolimbic monoaminergic transmission is a class-level property of CRF1 antagonists that distinguishes them mechanistically from all other clinically used or investigational anxiolytic classes [1]. Because DMP-695 shares this property with CP-154,526, it serves as a chemically distinct confirmatory tool for attributing anxiolytic-like effects specifically to CRF1 receptor blockade without confounding monoaminergic modulation [1].

in vivo microdialysis frontal cortex monoamines anxiolytic mechanism differentiation

DMP-695 Free Base: Evidence-Backed Research Application Scenarios for Preclinical Neuroscience and Drug Discovery


Cross-Validation of CRF1-Mediated Anxiolytic Effects Using a Chemically Distinct Antagonist Scaffold

In behavioral pharmacology studies where CP-154,526 has been used to implicate CRF1 receptors in anxiolytic-like effects, DMP-695 serves as a structurally unrelated confirmatory probe. Because DMP-695 (triazolopyridine) and CP-154,526 (pyrollopyrimidine) share comparable high affinity for CRF1 (Ki ~3 nM) but diverge in chemical scaffold, convergent results with both compounds substantially reduce the probability that observed effects are due to compound-specific off-target interactions [1]. This cross-validation strategy is particularly critical in the Vogel conflict and social interaction paradigms, where both compounds have been directly compared [1].

Electrophysiological Assessment of Central CRF1 Receptor Occupancy in Stress Neurocircuitry Studies

DMP-695 is uniquely suited for studies requiring quantitative in vivo electrophysiological validation of central CRF1 receptor blockade at the locus coeruleus. The dose-dependent abolition of CRF-induced noradrenergic neuron firing (0.125–2.0 mg/kg i.v.) provides a direct pharmacodynamic readout not available for all CRF1 antagonists [1]. Researchers investigating the role of CRF1 receptors in stress-induced noradrenergic activation can use DMP-695 to establish dose-occupancy relationships prior to behavioral testing, ensuring adequate target engagement at central sites relevant to stress and anxiety [1].

Circadian Rhythm Disruption Studies Requiring Moderate CRF1-Mediated Phase-Shift Inhibition at Lower Doses

For experiments examining the role of CRF1 receptors in photic entrainment of the circadian pacemaker, DMP-695 offers an alternative dose-efficacy profile to CP-154,526. At 10 mg/kg i.p., DMP-695 produces approximately 40% inhibition of light-induced phase advances, compared to approximately 60% inhibition by CP-154,526 at 20 mg/kg i.p. [1]. Investigators seeking a moderate degree of phase-shift attenuation—for example, to model partial CRF1 antagonism or to avoid ceiling effects in combination studies—can select DMP-695 as the antagonist of choice, particularly when lower total drug exposure is desirable [1].

Dissection of Non-Monoaminergic Anxiolytic Mechanisms in Microdialysis Studies

DMP-695 is an essential tool compound for in vivo microdialysis experiments designed to attribute anxiolytic-like behavioral effects specifically to CRF1 receptor blockade without the confounding influence of altered monoamine release. Unlike benzodiazepines, 5-HT1A agonists, and 5-HT2C antagonists—all of which significantly modify extracellular 5-HT, NE, and/or DA levels in the frontal cortex—DMP-695 (like CP-154,526) leaves monoamine transmission unchanged at behaviorally active doses [1]. This property makes DMP-695 particularly valuable in studies seeking to identify neural substrates of anxiety that operate independently of monoaminergic tone, or in experiments where preservation of basal monoamine levels is critical for interpreting concomitant pharmacological or genetic manipulations [1].

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